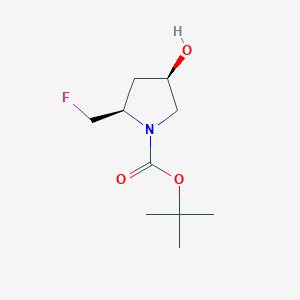

(2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2R,4R)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJMMRVKXQOTDV-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556137 | |

| Record name | tert-Butyl (2R,4R)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114676-97-0 | |

| Record name | tert-Butyl (2R,4R)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enolate Fluorination

This method involves generating a chiral enolate intermediate from a pyrrolidine precursor, followed by electrophilic fluorination. A representative protocol from Search Result outlines:

-

Substrate Preparation : Start with N-Boc-4-hydroxypyrrolidine-2-carboxylate.

-

Enolate Formation : Treat with lithium hexamethyldisilazide (LiHMDS) at −78°C in THF to form the C2 enolate.

-

Fluorination : React with N-fluorobenzenesulfonimide (NFSI) at −78°C, yielding a 65:35 diastereomeric ratio (dr) favoring the (2R,4R) isomer.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | −78°C |

| Fluorinating Agent | NFSI (1.2 equiv) |

| Solvent | THF |

| dr (2R,4R : 2S,4R) | 65:35 |

Post-fluorination, the hydroxyl group at C4 is protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions during subsequent steps.

Copper-Mediated Difluoromethylation

Search Result describes a copper(I)-catalyzed method for introducing fluoromethyl groups:

-

Substrate : (2R,4S)-1-((9H-fluoren-9-yl)methyl) pyrrolidine derivative.

-

Reaction Conditions :

-

Dissolve in MeCN (2.5 mL/mmol).

-

Add CuI (0.2 equiv) and heat to 45°C.

-

Slowly add 2,2-difluoro-2-(fluorosulfonyl)acetic acid (1.5 equiv) in MeCN.

-

-

Outcome : Achieves 72% yield with >90% stereopurity after flash chromatography.

Hydroxyl Group Protection and Deprotection

The C4 hydroxyl group requires protection during fluorination to avoid undesired side reactions.

tert-Butyldimethylsilyl (TBS) Protection

-

Substrate : (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate.

-

Protection : React with TBSCl (1.1 equiv) and imidazole (2.0 equiv) in DMF at 0°C.

-

Yield : 89% after purification.

Boc Group Stability

The tert-butyloxycarbonyl (Boc) group at N1 remains stable under fluorination conditions but requires acidic deprotection (e.g., HCl/dioxane) in final steps.

Resolution of Stereochemistry

Chiral Auxiliary-Mediated Synthesis

Search Result employs a chiral starting material, 1-(tert-butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate, to ensure correct configuration. Key steps include:

-

Reduction : Convert ester to alcohol using NaBH4 (82% yield).

-

Fluorination : Mitsunobu reaction with diethylaminosulfur trifluoride (DAST) to introduce fluoromethyl group (dr >95:5).

Diastereomeric Crystallization

For racemic mixtures, crystallization with dibenzoyl-D-tartaric acid resolves (2R,4R) isomers with >99% enantiomeric excess (ee).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | dr (2R,4R) | Key Advantage |

|---|---|---|---|

| Enolate Fluorination | 65 | 65:35 | Scalability |

| Cu-Mediated | 72 | >90:10 | High Stereopurity |

| Chiral Auxiliary | 82 | >95:5 | Minimal Purification Required |

Optimization Challenges

Chemical Reactions Analysis

(2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Esterification: The carboxylate group can form esters with alcohols.

Common reagents and conditions used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like NaBH4 (sodium borohydride) for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that enhance bioactivity and selectivity against specific biological targets. For instance, derivatives of this compound have been explored for their potential as inhibitors of enzymes involved in cancer progression .

2. Neuropharmacology

Research indicates that (2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate can influence neurotransmitter systems, making it a candidate for developing treatments for neurological disorders. Its fluoromethyl group is particularly beneficial in enhancing the lipophilicity of the molecule, which can improve blood-brain barrier penetration .

Organic Synthesis Applications

1. Chiral Synthesis

This compound serves as a chiral building block in asymmetric synthesis. Its chirality is crucial for creating enantiomerically pure compounds that are often required in pharmaceutical formulations. The ability to easily modify the pyrrolidine ring makes it a versatile scaffold for synthesizing complex molecules .

2. Fluorination Reactions

The presence of the fluoromethyl group allows this compound to participate in various fluorination reactions, which are essential in developing fluorinated drugs that exhibit improved metabolic stability and efficacy. Such reactions can lead to the formation of novel compounds with desirable pharmacological properties .

Case Studies

Mechanism of Action

The mechanism of action of (2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoromethyl and hydroxyl groups play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Table 2: Physicochemical Data Comparison

Biological Activity

(2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate (CAS Number: 114676-97-0) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a fluoromethyl group and a hydroxypyrrolidine structure, which may contribute to its pharmacological properties. This article aims to synthesize current research findings regarding its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily linked to its interaction with various biological targets:

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been studied for its potential role in inhibiting gamma-secretase, an enzyme implicated in Alzheimer's disease pathology .

- Receptor Modulation : The compound's structure suggests possible interactions with neurotransmitter receptors, potentially influencing central nervous system (CNS) activity. Its ability to modulate receptor activity could have implications for treating neurological disorders .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on available research findings:

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Alzheimer’s Disease : A study published by researchers at the University of Groningen highlighted the compound's inhibitory effects on gamma-secretase, suggesting its potential as a therapeutic agent for Alzheimer's disease by reducing amyloid-beta production .

- Anticancer Research : A case study focused on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased rates of apoptosis. The study concluded that further investigation into the compound's mechanism could lead to novel anticancer therapies .

- Neuropharmacological Assessment : Another research effort assessed the compound's effects on neurotransmitter systems, indicating that it could modulate dopamine and serotonin receptors, which are crucial for mood regulation and cognitive functions .

Q & A

Q. What synthetic routes are commonly employed for the preparation of (2R,4R)-tert-butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate?

The synthesis typically involves stereoselective strategies to control the (2R,4R) configuration. Key steps include:

- Protection of hydroxyl groups : Use of tert-butyldimethylsilyl (TBS) or tert-butoxycarbonyl (Boc) groups to protect the hydroxyl moiety during fluoromethylation (e.g., via SN2 displacement with KF or fluoromethylating agents) .

- Fluoromethylation : Introduction of the fluoromethyl group using reagents like Selectfluor or fluoromethyl triflate under anhydrous conditions .

- Deprotection : Final cleavage of protecting groups (e.g., TBS with TBAF or Boc with HCl/dioxane) . Yields are optimized via flash chromatography (hexane/EtOAc gradients) and monitored by TLC .

Q. How is the stereochemical integrity of the (2R,4R) configuration validated during synthesis?

- Chiral HPLC : Separation of diastereomers using chiral stationary phases (e.g., Chiralpak IA/IB) .

- Optical rotation : Comparison of [α]D values with literature data (e.g., [α]25D −55.0 for related pyrrolidine derivatives) .

- NMR spectroscopy : Analysis of coupling constants (e.g., J values for axial/equatorial protons) and NOE correlations to confirm spatial arrangement .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental NMR data for this compound?

Discrepancies often arise from solvent effects or dynamic conformational exchange. Methodological approaches include:

- Variable-temperature NMR : To identify broadening/resonance splitting caused by rotameric equilibria .

- DFT calculations : Geometry optimization at the B3LYP/6-31G(d) level with implicit solvent models (e.g., PCM for DMSO or CDCl3) to predict chemical shifts .

- HSQC/HMBC experiments : To correlate ambiguous proton-carbon assignments and validate predicted structures .

Q. How can stereochemical impurities (<2%) in the final product be detected and quantified?

- LC-HRMS : Using high-resolution mass spectrometry with a polar column (e.g., HILIC) to separate trace stereoisomers .

- Enzymatic assays : Stereospecific enzymes (e.g., lipases or kinases) to selectively modify the target isomer, followed by UV/fluorescence detection .

- Chiral derivatization : Reaction with Mosher’s acid chloride (α-methoxy-α-trifluoromethylphenylacetic acid) to enhance chromatographic separation .

Q. What experimental design considerations are critical for optimizing fluoromethylation yield while minimizing racemization?

- Temperature control : Reactions conducted at −20°C to 0°C to suppress epimerization .

- Solvent selection : Anhydrous DMF or THF to stabilize intermediates and reduce side reactions .

- Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance fluoromethylation efficiency .

- In situ monitoring : Real-time FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Methodological Insights from Key Studies

Q. How are conflicting crystallographic data addressed when determining the absolute configuration?

- SHELXL refinement : High-resolution X-ray data (R factor <0.05) with anomalous dispersion corrections (e.g., Cu Kα radiation) to assign configurations unambiguously .

- Twinned crystal analysis : Use of PLATON or TWINLAW to model merohedral twinning in cases of poor diffraction quality .

- Comparison with enantiopure analogs : Co-crystallization with a known chiral co-former to validate spatial arrangement .

Q. What purification techniques are optimal for isolating (2R,4R)-isomers from complex reaction mixtures?

- Flash chromatography : Gradient elution with hexane/EtOAc (6:4 to 1:1) for baseline separation .

- Recrystallization : Solvent optimization (e.g., EtOAc/hexane) to exploit differential solubility of diastereomers .

- Centrifugal partition chromatography (CPC) : For large-scale separations using biphasic solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.